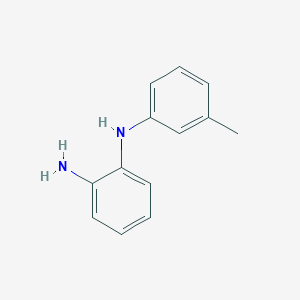

2-Aminophenyl-3-methylphenylamine

説明

2-Aminophenyl-3-methylphenylamine (molecular formula: C₁₃H₁₄N₂, molecular weight: 198.27 g/mol) is an aromatic amine featuring two substituted phenyl rings. One phenyl ring contains an amino (-NH₂) group at the ortho position (position 2), while the adjacent phenyl ring has a methyl (-CH₃) substituent at the meta position (position 3) . According to the Certificate of Analysis from RAMIDUS AB, the compound appears as a brown solid with a purity of 98% (confirmed via NMR spectroscopy) and is utilized in specialized chemical synthesis or materials research . Its structural uniqueness lies in the juxtaposition of electron-donating (-NH₂) and moderately electron-donating (-CH₃) groups, which influence its reactivity and physical properties.

特性

IUPAC Name |

2-N-(3-methylphenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWLGVQXOJRYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654211 | |

| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220496-01-5 | |

| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Aminophenyl-3-methylphenylamine can be synthesized through several synthetic routes. One common method involves the nitration of 3-methylbenzene to produce 3-methylnitrobenzene, followed by reduction to form 3-methylaniline. Subsequent diazotization and phenylation reactions yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 2-Aminophenyl-3-methylphenylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the compound.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can substitute hydrogen atoms on the aromatic ring.

Major Products Formed:

Oxidation: The oxidation of 2-Aminophenyl-3-methylphenylamine can produce quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.

科学的研究の応用

2-Aminophenyl-3-methylphenylamine has several scientific research applications, including:

Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

2-Aminophenyl-3-methylphenylamine is similar to other aniline derivatives, such as 2-aminotoluene and 3-aminophenol. its unique structural features, such as the meta-substituted methyl group, distinguish it from these compounds. The presence of the methyl group can influence the compound's reactivity and biological activity, making it distinct in its applications.

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis based on general chemical principles and analogous compounds:

Table 1: Key Properties of 2-Aminophenyl-3-Methylphenylamine and Structural Analogs

Key Differences and Research Findings

Reactivity: The -NH₂ group in 2-aminophenyl-3-methylphenylamine enhances nucleophilicity, making it more reactive in coupling reactions compared to 3-methylaniline, which lacks a second aromatic ring. However, steric hindrance from the -CH₃ group reduces its reactivity relative to 2-aminobiphenyl .

Physical Properties: The compound’s higher molecular weight (198.27 vs. 169.22 for 2-aminobiphenyl) contributes to lower solubility in polar solvents. Its brown solid state contrasts with 3-methylaniline’s liquid form, reflecting differences in intermolecular hydrogen bonding and π-π stacking.

Applications: Unlike 3-methylaniline (used in dyes) or 2,3-diaminotoluene (epoxy resins), 2-aminophenyl-3-methylphenylamine’s niche applications likely involve coordination chemistry or polymer precursors, though specific industrial uses remain underexplored in the provided literature.

生物活性

2-Aminophenyl-3-methylphenylamine, with the molecular formula C13H14N2 and a molecular weight of 198.2637 g/mol, is an organic compound notable for its potential biological activities. This compound features an amino group attached to a phenyl ring, which is further substituted with a methyl group at the meta position. Its structural characteristics suggest various applications in both chemical synthesis and biological research.

The compound's reactivity is influenced by its functional groups, particularly the amino group, which can participate in various biochemical reactions. It has been shown to interact with critical enzymes such as cytochrome P450 , facilitating oxidation processes essential for metabolic pathways. The binding of 2-Aminophenyl-3-methylphenylamine to the active site of cytochrome P450 results in a complex formation that enhances oxidation reactions, thereby affecting the metabolism of other substrates.

Biochemical Pathways

2-Aminophenyl-3-methylphenylamine is involved in both phase I and phase II metabolic reactions. In phase I, it undergoes oxidation and reduction mediated by cytochrome P450 enzymes, while phase II involves conjugation reactions that enhance solubility and facilitate excretion.

Cellular Effects

Research indicates that this compound significantly influences cellular processes:

- Cell Signaling : It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating gene expression and cellular metabolism.

- Enzyme Interaction : Similar compounds have demonstrated inhibitory effects on enzymes like cathepsin B , suggesting potential applications in therapeutic contexts.

Dosage Effects in Animal Models

The biological effects of 2-Aminophenyl-3-methylphenylamine vary with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in cell signaling and metabolic pathways have been observed, indicating a dose-dependent response.

Stability and Temporal Effects

The stability of 2-Aminophenyl-3-methylphenylamine is critical for its efficacy. Laboratory studies show that the compound can degrade under certain conditions, leading to diminished biological activity over time. This temporal aspect must be considered when designing experiments or therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 2-Aminophenyl-3-methylphenylamine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。